molecular formula C13H19FN4O2 B2962874 tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1289385-93-8

tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B2962874
CAS No.: 1289385-93-8
M. Wt: 282.319
InChI Key: WWORVPHFHDKDJV-UHFFFAOYSA-N
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Description

"tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate" is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at position 1 and a 5-fluoropyrimidin-2-ylamino moiety at position 3. It is commercially available from six suppliers, indicating its relevance in industrial and academic research .

Properties

IUPAC Name

tert-butyl 3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWORVPHFHDKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate" with structurally analogous pyridine and pyrimidine derivatives, focusing on molecular features, substituent effects, and commercial availability.

Structural Analogues in Pyridine/Pyrimidine Derivatives

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0) Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Key Differences: Replaces the pyrrolidine-amino group with a methyl carbamate and introduces hydroxy and methyl substituents on the pyrimidine ring.

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₈H₂₈BrN₃O₅
  • Molecular Weight : 458.34 g/mol
  • Key Differences : Features a bromopyridine ring with dimethoxymethyl and ether-linked pyrrolidine groups. The bromine atom increases molecular weight and may enhance halogen bonding, while the dimethoxymethyl group introduces steric bulk .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Key Differences : Contains a dicarboxylate structure and hydroxymethyl-pyrrolidine substituent, enhancing solubility but complicating synthetic routes. The additional fluorine on the pyridine ring may influence electronic properties .

Molecular Weight and Formula Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₁₃H₁₉FN₅O₂* ~296.33* 5-fluoropyrimidin-2-ylamino, pyrrolidine, tert-butyl carbamate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-fluoro, 4-hydroxy, 6-methyl, methyl carbamate
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₈BrN₃O₅ 458.34 5-bromo, 3-dimethoxymethyl, pyridin-2-yloxy

*Inferred from structural analysis due to lack of explicit data in evidence.

Commercial Availability and Supplier Data

  • The target compound is supplied by six vendors , reflecting its utility in high-throughput synthesis and drug discovery pipelines .
  • In contrast, analogues like "tert-Butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate" have only three suppliers, suggesting narrower applications or more challenging synthesis .

Research Implications and Limitations

While the evidence provides structural and commercial data, critical gaps remain:

  • Synthetic Details: No explicit reaction conditions or yields for the target compound are provided, unlike analogues synthesized via cesium carbonate-mediated coupling (e.g., ) .

Biological Activity

tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate, with CAS Number 1261235-61-3, is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a fluorinated pyrimidine moiety, which is known to enhance biological activity and selectivity towards specific biological targets.

  • Molecular Formula : C₁₃H₁₉FN₄O₂
  • Molecular Weight : 282.31 g/mol
  • Structural Characteristics : The compound contains a tert-butyl group, a pyrrolidine ring, and a 5-fluoropyrimidine substituent, which contribute to its unique pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antitumor activities. For instance, in vitro assays demonstrated that similar pyrrole-containing compounds showed effective inhibition of cancer cell proliferation. Specifically, derivatives targeting the PD-1/PD-L1 pathway have been associated with enhanced immune responses against tumors .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and survival.
  • Modulation of Immune Responses : By interacting with immune checkpoints like PD-1, it can enhance T-cell responses against tumors .

Study on Antitumor Efficacy

A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 10 µM against the A431 vulvar epidermal carcinoma cell line, showcasing its potential as an antitumor agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable ADME profiles with moderate bioavailability and low toxicity in animal models .

Data Table: Summary of Biological Activities

Activity Type Assay Type IC50/Effect Reference
AntitumorA431 Cell LineIC50 ≈ 10 µM
Immune ModulationPD-1/PD-L1 InteractionRescue Assay: 92%
Enzyme InhibitionVarious Tumor TargetsSpecific IC50 values

Q & A

Q. What PPE and engineering controls are critical when handling this compound in aqueous or acidic conditions?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods to prevent exposure to potential hydrolysis byproducts (e.g., HF). Implement spill containment measures (neutralizing agents for acids) and monitor air quality for volatile degradation products, as specified in SDSs for tert-butyl pyrrolidine derivatives .

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